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Compound of Interest

Compound Name:
rac Didemethyl Citalopram

Hydrochloride

CAS No.: 1189694-81-2

Cat. No.: B563741

Get Quote

Didemethyl Citalopram (DDCT) is a principal active metabolite of the widely prescribed

selective serotonin reuptake inhibitor (SSRI), Citalopram.[1][2] As Citalopram is administered

as a racemic mixture, its metabolism, primarily mediated by hepatic cytochrome P450

enzymes, results in a cascade of metabolites, including Desmethylcitalopram (DCT) and

subsequently DDCT.[2][3] The structural integrity and purity of these metabolites are of

paramount importance in pharmaceutical development and clinical toxicology, as they may

contribute to the therapeutic or side-effect profile of the parent drug.[1][4] This guide provides a

comprehensive, field-proven framework for the complete structural characterization of racemic

Didemethyl Citalopram, moving from fundamental properties to advanced spectroscopic and

crystallographic techniques. The methodologies outlined herein are designed to build a self-

validating dossier of evidence, ensuring an unambiguous confirmation of molecular structure.

Foundational Physicochemical Properties
The initial step in any characterization is to establish the fundamental physicochemical

properties of the molecule. This data serves as the primary reference against which all
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subsequent experimental results are compared. Racemic Didemethyl Citalopram is the product

of the sequential N-demethylation of Citalopram.

Property Value Source

IUPAC Name

(RS)-1-[3-aminopropyl]-1-(4-

fluorophenyl)-1,3-

dihydroisobenzofuran-5-

carbonitrile

[1]

Molecular Formula C₁₈H₁₇FN₂O [1][5]

Molar Mass 296.345 g·mol⁻¹ [1][5]

Stereochemistry Racemic [5]

CAS Number 62498-69-5 [1][5]

Metabolic Context: The Genesis of Didemethyl Citalopram

Understanding the origin of DDCT is crucial for designing its isolation and characterization

strategy. The metabolic pathway provides the rationale for potential co-existing impurities,

namely the parent drug and the intermediate metabolite.
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Caption: Metabolic pathway of Citalopram to Didemethyl Citalopram.

Orthogonal Strategy for Structural Elucidation
A robust characterization relies on an orthogonal approach, where multiple analytical

techniques based on different physical principles are employed. This strategy ensures that the

conclusions are not an artifact of a single method but are cross-validated, providing a high

degree of confidence in the final structural assignment.
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Caption: Orthogonal workflow for the structural characterization of rac-DDCT.
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Chromatographic Methods: Isolation and Purity
Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification of

DDCT from complex mixtures and the determination of its purity.[6][7]

Reversed-Phase HPLC (RP-HPLC)
Causality: RP-HPLC is the method of choice for separating Citalopram and its less polar

metabolites. The stationary phase (e.g., C18) retains compounds based on their

hydrophobicity. DDCT, being more polar than Citalopram and DCT due to the loss of methyl

groups and the presence of a primary amine, will typically have a shorter retention time. This

predictable elution order serves as a primary validation check.

Protocol: Purity Assessment by RP-HPLC

Column: C18, 250 x 4.6 mm, 5 µm particle size.

Mobile Phase: A gradient elution is often preferred for resolving the parent drug and multiple

metabolites.

Solvent A: 0.1% Formic Acid in Water.

Solvent B: Acetonitrile.

Gradient: Start at 10-20% B, ramp to 90% B over 20-30 minutes.

Flow Rate: 1.0 mL/min.[8]

Detection: UV detector set at 240 nm, where the benzonitrile chromophore exhibits strong

absorbance.[6][9]

Validation: The protocol is validated by observing a single, sharp, symmetrical peak for the

purified DDCT sample. Purity is calculated based on the peak area percentage.

Chiral HPLC for Enantiomeric Separation
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Causality: Since DDCT is a chiral molecule, assessing its enantiomeric composition is critical.

Chiral chromatography utilizes a stationary phase with a chiral selector that interacts differently

with the R- and S-enantiomers, leading to their separation. This is essential for studying the

stereospecific metabolism and activity of the parent drug.[10][11]

Protocol: Enantioselective Analysis

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-R, is effective

for separating Citalopram analogues.[10]

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile/isopropanol) and an

aqueous buffer. For LC-MS compatibility, volatile buffers like ammonium acetate or formic

acid are used.[12]

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV (240 nm) or Mass Spectrometry (MS).

Validation: A successful separation will yield two distinct peaks of approximately equal area

for the racemic standard, corresponding to the two enantiomers.

Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecule's mass, fragmentation,

and the precise arrangement and chemical environment of its atoms.

Mass Spectrometry (MS)
Causality: MS is indispensable for confirming molecular weight and providing structural clues

through fragmentation patterns. Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) is particularly powerful for analyzing metabolites in complex matrices due to its

exceptional sensitivity and selectivity.[4][10]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17722014/
https://www.researchgate.net/publication/313493062_Enantioselective_analysis_of_citalopram_and_demethylcitalopram_in_human_whole_blood_by_chiral_LC-MSMS_and_application_in_forensic_cases_Enantioselective_analysis_of_citalopram_in_whole_blood_by_chiral
https://pubmed.ncbi.nlm.nih.gov/17722014/
https://pubmed.ncbi.nlm.nih.gov/34469601/
https://pubmed.ncbi.nlm.nih.gov/18641554/
https://pubmed.ncbi.nlm.nih.gov/17722014/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction & Ionization
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Caption: Workflow for structural analysis of DDCT by LC-MS/MS.
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Protocol: LC-MS/MS Analysis

Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for the tertiary

amine structure of DDCT, readily forming the protonated molecule [M+H]⁺.

MS1 Analysis: A full scan in the first mass analyzer (MS1) will confirm the presence of the

protonated molecule at m/z 297.1 (for C₁₈H₁₈FN₂O⁺). High-resolution MS (HRMS), such as

on an Orbitrap or TOF instrument, can confirm the elemental composition to within a few

parts per million (ppm), providing strong evidence for the molecular formula.

MS2 Analysis (Tandem MS): The precursor ion (m/z 297.1) is selected and fragmented via

Collision-Induced Dissociation (CID). The resulting product ions are characteristic of the

molecule's structure. Key expected fragments would arise from the cleavage of the

aminopropyl side chain.

Validation: The experimentally observed mass of the parent ion must match the theoretical

mass of the proposed formula. The fragmentation pattern must be consistent with the known

structure and can be compared to fragmentation data for Citalopram and

Desmethylcitalopram to confirm the sequential loss of methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the mass and fragments, NMR provides the definitive map of the

molecule's carbon-hydrogen framework. It is the most powerful tool for unambiguous structure

elucidation of organic molecules in solution. For DDCT, NMR is crucial to confirm the absence

of the two N-methyl groups and to verify that the rest of the molecular scaffold is intact.

Key Experiments & Expected Observations:

¹H NMR: This experiment reveals the chemical environment of all protons. For DDCT, the

key diagnostic signals would be the disappearance of the N-methyl proton signals (singlets

typically around 2.1-2.2 ppm in Citalopram) and the appearance of a broad signal for the -

NH₂ protons. The aromatic protons on the fluorophenyl and isobenzofuran rings will provide

a distinct fingerprint.

¹³C NMR: This experiment shows all unique carbon atoms. The key diagnostic feature would

be the absence of the N-methyl carbon signals (typically around 43-45 ppm in Citalopram).
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The remaining carbon signals should correspond to the expected structure.

2D NMR (COSY, HSQC): These experiments establish connectivity. A COSY (Correlation

Spectroscopy) spectrum shows which protons are coupled (adjacent) to each other, allowing

for the tracing of the aminopropyl chain. An HSQC (Heteronuclear Single Quantum

Coherence) spectrum correlates each proton with its directly attached carbon, confirming C-

H bond assignments.

Solid-State Characterization: X-ray Crystallography
Causality: X-ray crystallography provides the ultimate, unambiguous proof of structure by

determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13]

While challenging, obtaining a crystal structure of DDCT (often as a salt, e.g., hydrobromide)

would definitively confirm connectivity, conformation, and, if a single enantiomer is crystallized,

the absolute stereochemistry.[14]

Protocol: Single Crystal X-ray Diffraction

Crystal Growth: The primary challenge is to grow a single, high-quality crystal of DDCT. This

is typically achieved by slow evaporation of a saturated solution in various solvents or by

vapor diffusion techniques.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]

Structure Solution & Refinement: The diffraction data is processed to generate an electron

density map of the unit cell. From this map, the positions of the individual atoms are

determined and refined.[13]

Validation: The final refined structure provides precise bond lengths, bond angles, and

torsional angles. The result is a definitive 3D model of the molecule that can be compared

against spectroscopic data for complete validation. The crystal structure of Citalopram

analogues has been successfully determined, indicating the feasibility of this approach for its

metabolites.[14][15][16]

Conclusion
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The structural characterization of racemic Didemethyl Citalopram is a multi-faceted process

that requires an integrated analytical approach. By systematically employing chromatographic

separation, mass spectrometry, NMR spectroscopy, and, ideally, X-ray crystallography, a

complete and self-validating picture of the molecule is constructed. This rigorous

characterization is not merely an academic exercise; it is a fundamental requirement for

understanding the pharmacology and toxicology of Citalopram and ensuring the safety and

efficacy of this important therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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